molecular formula C16H21ClN2O2 B1524036 N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide CAS No. 1306603-07-5

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide

Cat. No.: B1524036
CAS No.: 1306603-07-5
M. Wt: 308.8 g/mol
InChI Key: FAOLAOWVDJFROM-UHFFFAOYSA-N
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Description

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide (CAS 1306603-07-5) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H21ClN2O2 and a molecular weight of 308.81 g/mol, this piperidine propionamide derivative is a key scaffold for investigating novel ligands of the dopamine D2 receptor . Research into this structural class is focused on the development of selective D2 receptor antagonists with potential antipsychotic activity, providing a non-classical binding mechanism that is valuable for studying the pathomechanism of central nervous system disorders such as schizophrenia . The compound's structure, which lacks a basic nitrogen atom—a key feature of classical pharmacophore models for aminergic GPCRs—makes it a particularly interesting tool for exploring alternative binding modes and signaling pathways . Furthermore, propionamide derivatives are also explored in other pharmacological areas, including as ligands for sigma receptors (σ1R) and the mu-opioid receptor (MOR), highlighting their versatility in drug discovery and neuropharmacology . This product is provided for research purposes only and is intended for use by qualified scientific professionals. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as the full toxicological profile has not been thoroughly characterized.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOLAOWVDJFROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198789
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-07-5
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Piperidin-4-amine

  • Reagents: 2-chloroacetyl chloride, piperidin-4-amine
  • Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions: The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at low temperatures (0–5 °C) to control the exothermic nature of acyl chloride addition.
  • Procedure: Piperidin-4-amine is dissolved in the solvent, cooled, and treated dropwise with 2-chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
  • Outcome: Formation of N-(2-chloroacetyl)piperidin-4-amine intermediate with high selectivity.

Amide Bond Formation with 3-Phenylpropanoic Acid

  • Reagents: 3-phenylpropanoic acid or its activated derivatives (acid chloride or mixed anhydride), N-(2-chloroacetyl)piperidin-4-amine
  • Activation Methods:
    • Use of coupling agents such as carbodiimides (e.g., DCC, EDC) with additives like HOBt or DMAP to facilitate amide bond formation.
    • Alternatively, conversion of 3-phenylpropanoic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.
  • Solvents: Dichloromethane, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP)
  • Conditions: Room temperature to mild heating (25–50 °C) under inert atmosphere.
  • Procedure: The activated acid derivative is added to the solution of the amine, and the mixture is stirred until the reaction completes, monitored by TLC or HPLC.
  • Purification: The crude product is purified by recrystallization or column chromatography.

Research Findings and Optimization

Research literature and patent disclosures indicate several optimizations to improve yield, purity, and scalability:

Parameter Typical Conditions Optimization Notes
Acylation temperature 0–5 °C Lower temperatures minimize side reactions and decomposition.
Base used Triethylamine or pyridine Triethylamine preferred for ease of removal and less odor.
Solvent DCM, THF DCM preferred for better solubility and ease of workup.
Coupling agent DCC, EDC with HOBt or DMAP EDC/HOBt system reduces urea byproduct formation.
Reaction time 2–6 hours Longer times improve conversion but risk hydrolysis.
Purification Recrystallization, chromatography Chromatography essential for removing unreacted starting materials.

These parameters are adjusted depending on the scale and desired purity. For example, patent WO2014188453A2 describes similar acylation and coupling steps for related piperidine derivatives, emphasizing solvent choice and reaction temperature control to optimize yields and reduce impurities.

Example Synthetic Procedure (Literature-Based)

Step 1: To a stirred solution of piperidin-4-amine (1 equiv) in anhydrous DCM (50 mL), triethylamine (1.1 equiv) is added under nitrogen atmosphere at 0 °C. 2-Chloroacetyl chloride (1.05 equiv) is added dropwise over 30 minutes. The mixture is stirred for 2 hours at 0 °C, then warmed to room temperature and stirred for an additional hour.

Step 2: 3-Phenylpropanoic acid (1.1 equiv) is converted to its acid chloride by reaction with thionyl chloride (1.2 equiv) in DCM at 0 °C for 1 hour. The acid chloride solution is then added dropwise to the intermediate amine solution at 0 °C. The reaction mixture is stirred at room temperature overnight.

Workup: The reaction mixture is washed with water, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.

Analytical Data and Characterization

  • Purity: Typically >95% by HPLC.
  • Melting Point: Consistent with literature values (if available).
  • Spectroscopy: Confirmed by NMR (1H, 13C), IR (amide carbonyl stretch ~1650 cm⁻¹), and mass spectrometry (M+ peak corresponding to molecular weight).

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Acylation Piperidin-4-amine + 2-chloroacetyl chloride, TEA, DCM, 0–5 °C N-(2-chloroacetyl)piperidin-4-amine intermediate
Amide coupling 3-Phenylpropanoic acid chloride + intermediate, DCM, RT Formation of this compound
Purification Silica gel chromatography, recrystallization High purity product obtained

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ohmefentanyl (N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide)

Structural Differences :

  • Target Compound : Chloroacetyl group at piperidine-1 position; 3-phenylpropanamide substituent.
  • Ohmefentanyl : Hydroxy-phenylethyl group at piperidine-1 position; 3-methyl and N-phenylpropanamide groups.

Pharmacological Activity: Ohmefentanyl exhibits extreme stereoselectivity, with its most potent isomers (e.g., (3R,4S,2'R)-(-)-cis-1a) showing ED50 values 13,100 times stronger than morphine in analgesic assays. This activity correlates with high mu-opioid receptor affinity (Ki ratio for DAMGO vs. DPDPE: ~22,500) and selectivity . Additionally, the absence of a 3-methyl group on the piperidine ring could alter steric interactions with receptor pockets.

Table 1 : Ohmefentanyl vs. Target Compound

Feature Ohmefentanyl Target Compound
Piperidine-1 Substituent 2-Hydroxy-2-phenylethyl 2-Chloroacetyl
Piperidine-3 Substituent Methyl None
Amide Group N-Phenylpropanamide 3-Phenylpropanamide
Mu Receptor Affinity Ki (DAMGO) ~0.1 nM Hypothetically lower (untested)
Analgesic Potency ED50 0.00106 mg/kg Unknown

N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Structural Differences :

  • Target Compound : 3-Phenylpropanamide substituent.
  • Oxazole Analog : 5-cyclopropyl-1,2-oxazole-3-carboxamide group.

Physicochemical Properties :
The oxazole analog has a molecular weight of 311.76 g/mol and features a cyclopropyl-oxazole moiety, which may enhance metabolic stability compared to the phenylpropanamide group . The chloroacetyl group is retained in both compounds, suggesting shared reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes).

Mechanistic and Stereochemical Considerations

  • Chloroacetyl Reactivity : The electrophilic chloroacetyl group in the target compound may enable covalent binding to proteins, a feature absent in ohmefentanyl’s hydroxy-phenylethyl group. This could lead to prolonged target engagement but also increase off-target risks.
  • Stereochemistry: Ohmefentanyl’s activity is highly stereospecific (e.g., 3R,4S configurations are critical).

Biological Activity

N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a chloroacetyl group, and a phenylpropanamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system and its interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological properties and potential therapeutic applications. The binding affinity of this compound to various receptors and enzymes is of particular interest.

Interaction Studies

Interaction studies have employed radioligand binding assays to determine how well this compound interacts with specific targets. These studies suggest that the compound may influence neurotransmitter systems, potentially affecting mood, cognition, and pain pathways. However, detailed mechanisms of action remain largely unexplored.

Pharmacological Properties

The pharmacological profile of this compound indicates potential applications in treating neurological disorders. Its structural similarities to other piperidine-containing compounds suggest that it may exhibit similar effects on the central nervous system.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, the compound may have implications for conditions such as depression or anxiety.
  • Analgesic Properties : The potential modulation of pain pathways could position this compound as a candidate for pain management therapies.

Data Table: Comparative Biological Activity

Compound NameActivity TypeIC50 (μM)Reference
This compoundInteraction with CNS receptorsNot yet determined
Chloroacetamide derivativesAntimicrobialVaries by structure
Piperidine derivativesAnticancerVaries by derivative

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Its unique structural features suggest potential in various therapeutic domains, particularly within neurology and antimicrobial research. Future studies should aim to elucidate its mechanisms of action and explore its efficacy in clinical settings.

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide?

Characterization requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., piperidine ring protons, phenyl groups, chloroacetyl substituents).
    • 13C NMR confirms carbon backbone and functional groups (amide, chloroacetyl).
  • Infrared Spectroscopy (IR): Detects characteristic stretches (amide C=O at ~1650 cm⁻¹, chloroacetyl C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection .

Q. What are the safety protocols for handling and storing this compound?

  • Storage: Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the chloroacetyl group .
  • Handling: Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation/contact.
  • Waste Disposal: Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal .

Q. What synthetic strategies are effective for synthesizing piperidinyl propanamide derivatives?

  • Key Steps:
    • Piperidine Functionalization: React 4-aminopiperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the chloroacetyl intermediate.
    • Amide Coupling: Use carbodiimide reagents (EDC/HOBt) to conjugate 3-phenylpropanoic acid to the piperidine nitrogen .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

  • 2D NMR Techniques:
    • COSY/HMBC: Resolve overlapping signals by correlating proton-proton and proton-carbon interactions (e.g., piperidine ring connectivity).
    • HSQC: Assign quaternary carbons (e.g., amide carbonyl).
  • Computational Validation: Compare experimental spectra with density functional theory (DFT)-calculated shifts using software like Gaussian .
  • Purity Verification: Contaminants (e.g., unreacted starting materials) can distort signals; confirm purity via HPLC-MS .

Q. What strategies optimize synthetic yield and scalability?

  • Reaction Optimization:
    • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
    • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Protecting Groups: Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before acylation to prevent side reactions .
  • Scale-Up: Transition from batch to flow chemistry for controlled reagent mixing and temperature stability .

Q. How can pharmacokinetic (PK) properties be evaluated in preclinical models?

  • In Vitro Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic half-life (t1/2).
    • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction .
  • In Vivo PK Studies:
    • Administer intravenously/orally to rodents; collect plasma at timed intervals.
    • Quantify compound levels via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL.
    • Calculate bioavailability (F%) and clearance (CL) using non-compartmental analysis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis:
    • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2 or -CF3) to modulate electronic effects.
    • Replace chloroacetyl with other electrophilic groups (e.g., bromoacetyl, trifluoroacetyl) to probe reactivity .
  • Biological Testing:
    • Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
    • Corrogate activity with computed parameters (e.g., LogP, polar surface area) to identify bioavailability trends .

Contradictory Data Analysis

  • Safety Profile: While some safety data sheets (SDS) indicate no significant hazards , the chloroacetyl group is reactive and may cause alkylation of biomolecules. Recommendation: Treat all handling with caution, regardless of SDS classifications.
  • Biological Activity: Analogous piperidine derivatives show varied pharmacological effects (e.g., opioid receptor binding in fentanyl analogs vs. antimicrobial activity in thiadiazole derivatives ). Recommendation: Conduct target-specific assays to avoid extrapolation errors.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Reactant of Route 2
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide

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